4,4'-(Aminomethylene)bis benzonitrile
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Overview
Description
4,4’-(Aminomethylene)bis benzonitrile: is an organic compound with the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes two benzonitrile groups connected by an aminomethylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Aminomethylene)bis benzonitrile typically involves the reaction of benzoyl chloride with an alkanesulphonamide under specific conditions . The reaction is carried out in the presence of a base, such as ammonium hydroxide, to facilitate the formation of the aminomethylene bridge .
Industrial Production Methods: Industrial production of 4,4’-(Aminomethylene)bis benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Aminomethylene)bis benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4,4’-(Aminomethylene)bis benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Aminomethylene)bis benzonitrile involves its interaction with molecular targets through its nitrile and aminomethylene groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds, affecting the structure and function of the target molecules . The compound’s ability to form stable complexes with proteins and other biomolecules makes it valuable in various biochemical applications .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Aminobenzonitrile: Contains an amino group attached to the benzene ring.
4,4’-Diaminobenzonitrile: Features two amino groups attached to the benzene rings.
Uniqueness: 4,4’-(Aminomethylene)bis benzonitrile is unique due to its aminomethylene bridge connecting two benzonitrile groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[amino-(4-cyanophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15H,18H2 |
InChI Key |
BZQUXXLKHRBHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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